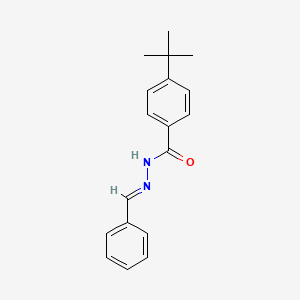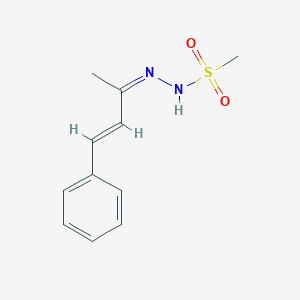![molecular formula C16H13Cl2N3O4 B3855488 2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3855488.png)
2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide
説明
2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide, commonly known as "DCPAH," is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPAH is a hydrazide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The compound was first synthesized in the 1980s, and since then, it has been investigated for its potential as a biochemical tool in various research fields.
作用機序
DCPAH inhibits the activity of peroxidases by binding to the heme group, which is an essential component of these enzymes. The binding of DCPAH to the heme group prevents the peroxidase from carrying out its catalytic function, leading to a decrease in the activity of the enzyme.
Biochemical and Physiological Effects:
DCPAH has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. DCPAH has also been shown to have anti-inflammatory properties and has been investigated for its potential as a treatment for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of DCPAH is its ability to inhibit peroxidase activity selectively. This property makes DCPAH an excellent tool for studying the role of peroxidases in various physiological processes. However, one of the limitations of DCPAH is its potential toxicity. The compound has been shown to be toxic to some cell types at high concentrations, which limits its use in certain experiments.
将来の方向性
There are several future directions for research on DCPAH. One area of interest is the development of new derivatives of DCPAH that have improved selectivity and reduced toxicity. Another area of interest is the investigation of the potential of DCPAH as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, further studies are needed to elucidate the exact mechanism of action of DCPAH and its effects on various physiological processes.
Conclusion:
In conclusion, DCPAH is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of peroxidases selectively and has a variety of biochemical and physiological effects. While DCPAH has some limitations, it remains a valuable tool for studying the role of peroxidases in various physiological processes. There are several future directions for research on DCPAH, including the development of new derivatives and the investigation of its potential as a therapeutic agent for various diseases.
科学的研究の応用
DCPAH has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of peroxidases, which are enzymes that play a crucial role in various physiological processes. DCPAH has also been investigated for its potential as a tool for studying the role of peroxidases in various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4/c1-10(11-3-2-4-13(7-11)21(23)24)19-20-16(22)9-25-15-6-5-12(17)8-14(15)18/h2-8H,9H2,1H3,(H,20,22)/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALOODKJSFPMBF-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3855423.png)

![(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855437.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855448.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855462.png)

![1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855475.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B3855479.png)
![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3855485.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B3855486.png)
